molecular formula C15H29NO4 B14861381 (3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester

(3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester

Cat. No.: B14861381
M. Wt: 287.39 g/mol
InChI Key: JLMZZAACBCHRTJ-UHFFFAOYSA-N
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Description

(3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a cyclopentyl ring, tert-butoxy groups, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the cyclopentyl ring, which is functionalized with tert-butoxy and hydroxymethyl groups. The final step involves the esterification of carbamic acid with tert-butyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of cyclopentyl ketones.

    Reduction: Formation of cyclopentyl alcohols.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential as pharmaceutical agents. The presence of the carbamic acid ester group suggests possible applications in drug design, particularly in the development of prodrugs that can be activated in the body.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamic acid ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester is unique due to its combination of a cyclopentyl ring with tert-butoxy and carbamic acid ester groups. This structure provides distinct reactivity and stability compared to other similar compounds, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate

InChI

InChI=1S/C15H29NO4/c1-13(2,3)19-11-7-8-15(9-11,10-17)16-12(18)20-14(4,5)6/h11,17H,7-10H2,1-6H3,(H,16,18)

InChI Key

JLMZZAACBCHRTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCC(C1)(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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